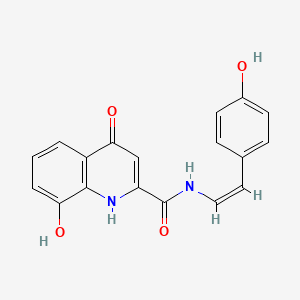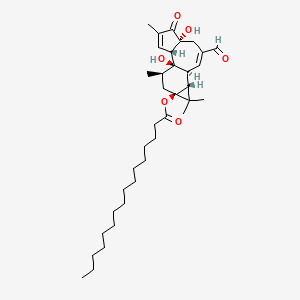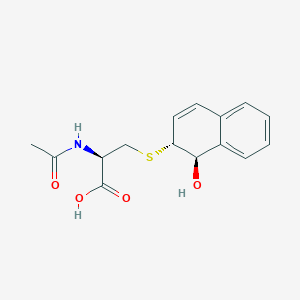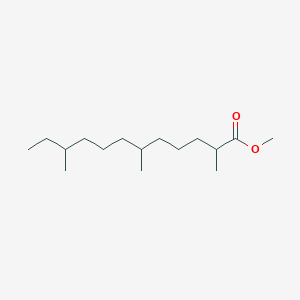
Formyl 2,6,10-trimethyl-dodecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formyl 2,6,10-trimethyl-dodecanoate is a sesquiterpenoid.
Wissenschaftliche Forschungsanwendungen
Combustion Properties
- 2,6,10-trimethyl dodecane has been studied as a synthetic fuel candidate, particularly for its combustion characteristics. Experiments have shown that its Derived Cetane Number (DCN) and Hydrogen/Carbon (H/C) ratio are close to those of synthetic aviation fuels, making it a promising alternative for aviation kerosene or diesel due to its lower freezing point and higher cetane number (Won et al., 2014).
Chemical Kinetic Modeling
- A comprehensive chemical kinetic model for 2,6,10-trimethyl dodecane has been developed, providing insights into its potential for designing and optimizing internal combustion engines and propulsion systems. This model has been validated against experimental data including ignition delay time, flow reactor, and laminar flame speeds (Yu, Gou, & Yu, 2020).
Occurrence in Natural Sources
- 2,6,10-trimethyl-7-(3-methylbutyl)-dodecane and related hydrocarbons have been identified in the green alga Enteromorpha prolifera and various marine sediments. These findings suggest a potential algal origin for some highly branched sedimentary compounds (Rowland et al., 1985).
Potential in Thermal Heat Storage
- Research has explored the use of compounds like dodecanol, which are structurally similar to Formyl 2,6,10-trimethyl-dodecanoate, for preparing composite phase change materials (PCM) for thermal heat storage in buildings. This could significantly impact energy consumption in buildings (Memon et al., 2013).
Eigenschaften
Molekularformel |
C16H32O2 |
|---|---|
Molekulargewicht |
256.42 g/mol |
IUPAC-Name |
methyl 2,6,10-trimethyldodecanoate |
InChI |
InChI=1S/C16H32O2/c1-6-13(2)9-7-10-14(3)11-8-12-15(4)16(17)18-5/h13-15H,6-12H2,1-5H3 |
InChI-Schlüssel |
CYGVOXJONVUXQO-UHFFFAOYSA-N |
SMILES |
CCC(C)CCCC(C)CCCC(C)C(=O)OC |
Kanonische SMILES |
CCC(C)CCCC(C)CCCC(C)C(=O)OC |
Synonyme |
methyl 2,6,10-trimethyldodecanoate methyl TMDD |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



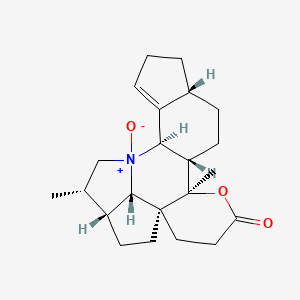
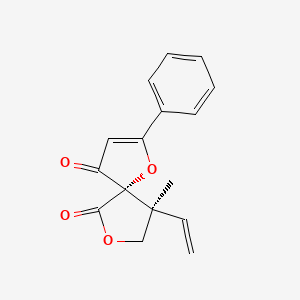
![4-dimethylamino-N-[5-(2-mercaptoacetylamino)pentyl]benzamide](/img/structure/B1245912.png)
![Imidazo[1,2-A]pyridin-2-amine](/img/structure/B1245913.png)
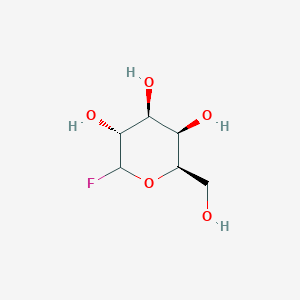
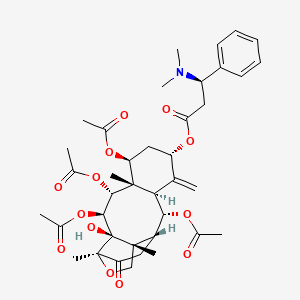
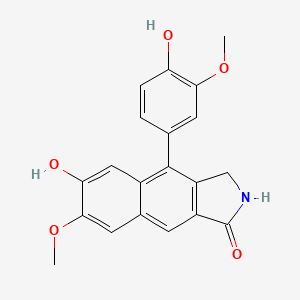
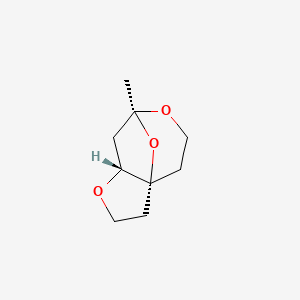
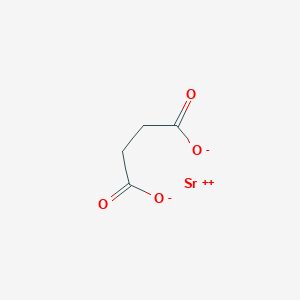
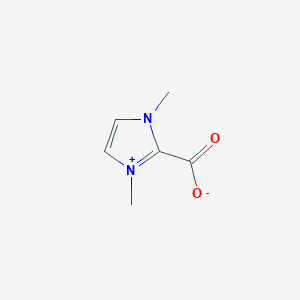
![methyl (4S)-3-[3-[4-(3-acetamidophenyl)piperidin-1-yl]propylcarbamoyl]-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,4-dihydropyrimidine-5-carboxylate;hydrochloride](/img/structure/B1245924.png)
